molecular formula C13H8Cl4N2O B1614941 Urea, N,N'-bis(2,3-dichlorophenyl)- CAS No. 55268-51-4

Urea, N,N'-bis(2,3-dichlorophenyl)-

Cat. No. B1614941
CAS RN: 55268-51-4
M. Wt: 350 g/mol
InChI Key: BZUWMEIWPGXNTG-UHFFFAOYSA-N
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Description

Urea, N,N’-bis(2,3-dichlorophenyl)- is a chemical compound with the molecular formula C13H8Cl4N2O . It contains a total of 29 bonds; 21 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 urea (-thio) derivative .


Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method has been found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes .


Molecular Structure Analysis

The molecular structure of Urea, N,N’-bis(2,3-dichlorophenyl)- contains 29 bonds in total, including 21 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 urea (-thio) derivative .


Chemical Reactions Analysis

The synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water without the use of an organic co-solvent . This method has been found to be suitable for the gram-scale synthesis of molecules with commercial applications .

Scientific Research Applications

Anticancer Research

Urea derivatives, such as N,N'-diarylureas, have shown significant potential in anticancer research. Specifically, symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme-regulated inhibitor. These compounds are capable of inhibiting cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex. This highlights their potential as leads for the development of potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).

Chemical Decontamination

N,N′-dichloro-bis[2,4,6-trichlorophenyl]urea, known as CC2, is utilized as a reactive chemical decontaminant for mustard agents. Research into the compatibility of CC2 with various suspending agents has been conducted, employing thermoanalytical techniques such as thermogravimetry and differential scanning calorimetry, supported by Fourier transform infrared spectroscopy. This indicates the applicability of CC2 in the field of chemical warfare agent decontamination (Ahmed et al., 2011).

Synthesis Technologies

The development of new technologies for the synthesis of N,N′-bis(4-chlorophenyl) urea showcases the chemical versatility and applicability of these compounds. For instance, a method involving the hydrolysis of p-chlorophenyl isocyanate in acetone, followed by water addition and refluxing, has been established, yielding a significant 93% product yield. This represents a novel approach in the synthesis of such urea derivatives (Zhu Hui, 2007).

Supramolecular Chemistry

In the realm of supramolecular chemistry, urea derivatives like N,N'-bis(4-pyridyl)urea have been used to create diverse structural networks. For instance, N,N'-bis(4-pyridyl)urea forms a 5-fold interpenetrated diamondoid network, while its positional isomer, N,N'-bis(3-pyridyl)urea, yields a net-to-net hydrogen-bonded square grid network. These compounds demonstrate the influence of ligand topology on supramolecular structural diversity (Kumar et al., 2005).

Organic Chemistry and Catalysis

Urea derivatives are also significant in organic chemistry, particularly in catalysis. For example, platinum complex catalysis hasbeen used to synthesize urea derivatives from nitroarenes and amines under carbon monoxide. This process highlights the versatility of urea derivatives in organic synthesis and their potential applications in creating various chemical compounds (Tsuji et al., 1985).

Liquid Crystal Research

Urea derivatives, such as N,N'-bis(3,4,5-trialkoxylphenyl)ureas, have been synthesized and studied for their phase transitions and superstructures in the context of liquid crystals. These compounds exhibit ferroelectrically switchable columnar liquid crystal phases, even with achiral molecules, which is a significant finding in the field of liquid crystalline materials (Kishikawa et al., 2005).

Antimycobacterial Research

Urea derivatives have been explored for their antimycobacterial properties against Mycobacterium tuberculosis. Substituted urea derivatives, prepared through various chemical reactions, have shown appreciable activity as antimycobacterial agents, indicating their potential as leads for new types of drugs against tuberculosis (Scozzafava et al., 2001).

Supramolecular Polymer Chemistry

N,N'-Dialkylureas, known for forming intermolecular hydrogen bonds, have been studied in the field of supramolecular chemistry. For example, N,N'-di(2-ethylhexyl)urea, soluble in nonpolar solvents, has been shown to form associations in heptane, indicating its potential for creating supramolecular polymers (Boileau et al., 2000).

Mechanism of Action

While specific information on the mechanism of action for Urea, N,N’-bis(2,3-dichlorophenyl)- was not found, it is known that certain urea derivatives can inhibit photosynthesis . For example, DCMU, a urea derivative, is an algicide and herbicide that inhibits photosynthesis by blocking the Q B plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone .

Future Directions

While specific future directions for Urea, N,N’-bis(2,3-dichlorophenyl)- were not found in the search results, it’s worth noting that the field of chemical synthesis is constantly evolving. New methods for the synthesis of N-substituted ureas and other chemical compounds are being developed, which could potentially impact the production and use of Urea, N,N’-bis(2,3-dichlorophenyl)- in the future .

properties

IUPAC Name

1,3-bis(2,3-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl4N2O/c14-7-3-1-5-9(11(7)16)18-13(20)19-10-6-2-4-8(15)12(10)17/h1-6H,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUWMEIWPGXNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344240
Record name Urea, N,N'-bis(2,3-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55268-51-4
Record name Urea, N,N'-bis(2,3-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-BIS(2,3-DICHLOROPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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